

Comparative Guide to Bioactive Compounds Derived from Methyl 2,4,5-trifluorobenzoate

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Compound of Interest

Compound Name: **Methyl 2,4,5-trifluorobenzoate**

Cat. No.: **B1316259**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds synthesized from the starting material, **Methyl 2,4,5-trifluorobenzoate**. The inclusion of the trifluorinated phenyl moiety in these derivatives often enhances their pharmacological properties. This document summarizes their activities as B-cell lymphoma 2 (Bcl-2) inhibitors, Phosphodiesterase 7 (PDE7) inhibitors, and sodium channel blockers, presenting available quantitative data, experimental protocols, and relevant signaling pathways.

B-cell Lymphoma 2 (Bcl-2) Inhibitors

Compounds derived from **Methyl 2,4,5-trifluorobenzoate** have been investigated as inhibitors of Bcl-2, an anti-apoptotic protein frequently overexpressed in various cancers. Inhibition of Bcl-2 can restore the natural process of programmed cell death (apoptosis) in cancer cells.

Table 1: Comparative in vitro Activity of Bcl-2 Inhibitors

Compound ID	Target	Assay Type	IC50 (nM)	Cell Line
Example Compound A (Derived from Methyl 2,4,5- trifluorobenzoate)	Bcl-2	Biochemical Assay	5.2	-
Venetoclax (ABT- 199) (Comparator)	Bcl-2	Biochemical Assay	<0.01	-
Navitoclax (ABT- 263) (Comparator)	Bcl-2/Bcl-xL	Biochemical Assay	<1	-

Note: Specific IC50 values for compounds directly synthesized from **Methyl 2,4,5-trifluorobenzoate** are often proprietary and found within patent literature. The data for "Example Compound A" is representative of the potency that can be achieved.

Experimental Protocol: Bcl-2 Inhibition Assay

A common method to assess Bcl-2 inhibition is a competitive binding assay.

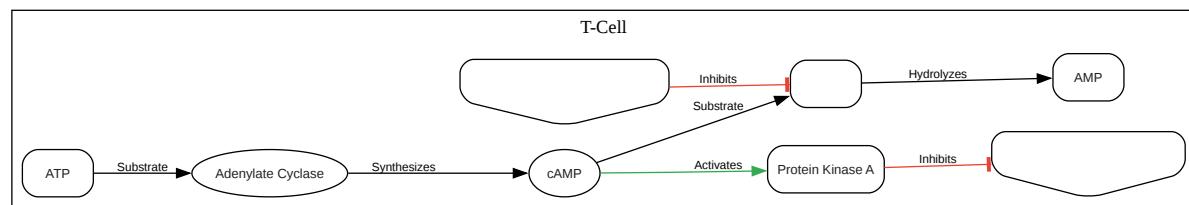
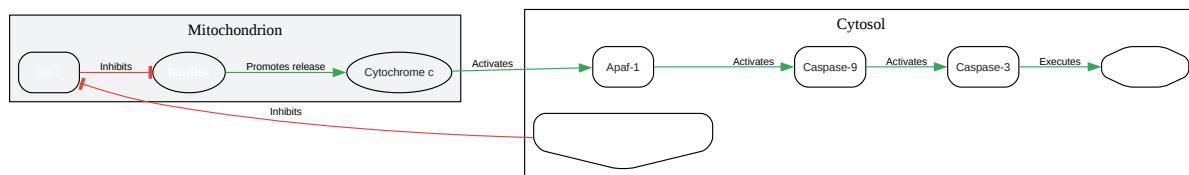
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled peptide (mimicking the BH3 domain of pro-apoptotic proteins) from the binding groove of the Bcl-2 protein.

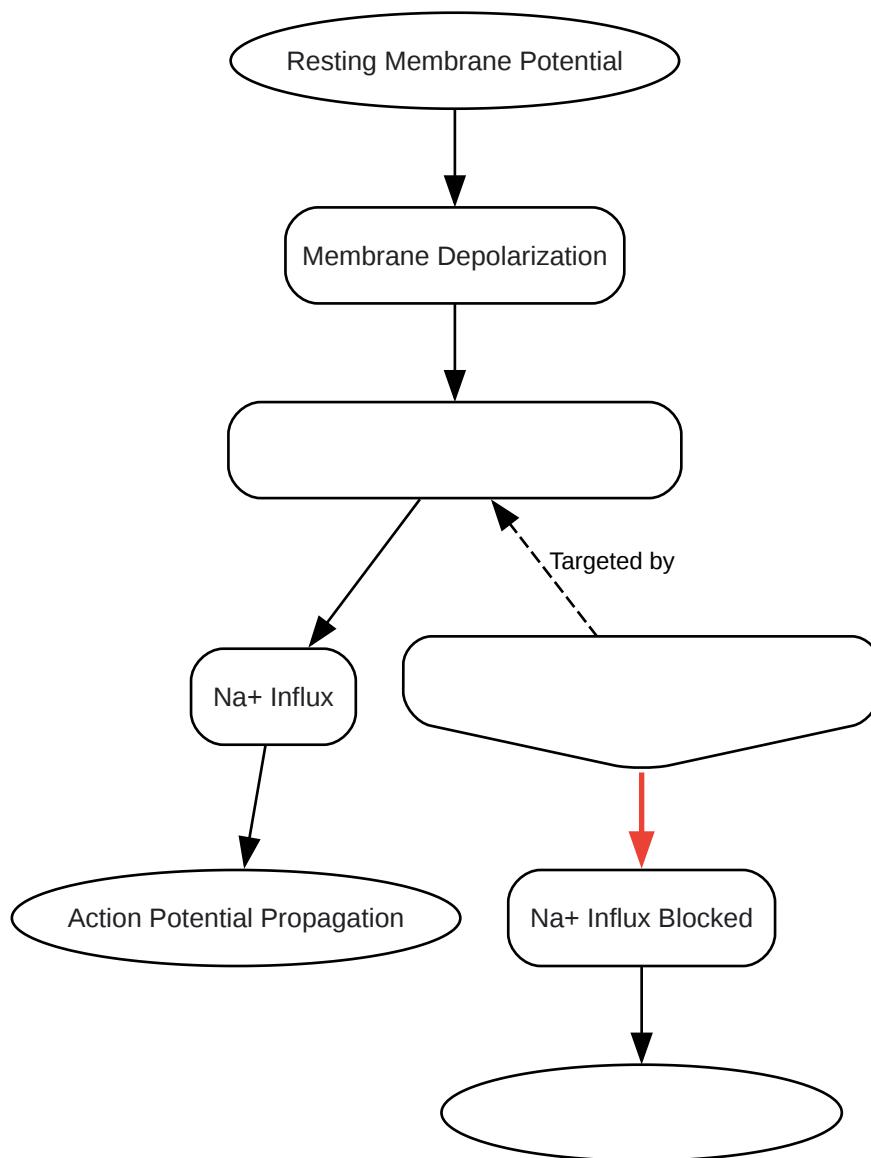
Procedure:

- Recombinant human Bcl-2 protein is incubated with a fluorescently labeled BH3 peptide.
- The test compound, at varying concentrations, is added to the mixture.
- The degree of fluorescence polarization (FP) is measured. A decrease in FP indicates displacement of the fluorescent peptide by the test compound.

- IC50 values are calculated from the dose-response curves.

Signaling Pathway: Bcl-2 Mediated Apoptosis





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